3-cyano-2-methylpropanoic acid
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Overview
Description
3-Cyano-2-methylpropanoic acid is an organic compound with the molecular formula C₅H₇NO₂. It is a derivative of propanoic acid, featuring a cyano group (-CN) and a methyl group (-CH₃) attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyano-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanoic acid with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
CH₃CH₂COOH+BrCN→CH₃CH(CN)COOH+HBr
Another method involves the hydrolysis of 3-cyano-2-methylpropionitrile, which can be obtained by the reaction of 2-methylpropionitrile with cyanogen bromide. The hydrolysis is typically carried out under acidic conditions using hydrochloric acid (HCl):
CH₃CH(CN)CN+H₂O+HCl→CH₃CH(CN)COOH+NH₄Cl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the cyano group can yield amines or other reduced products.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the cyano group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyano-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyano-2-methylpropanoic acid depends on its specific application. In general, the cyano group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The molecular targets and pathways involved vary depending on the context of its use, such as enzyme inhibition or interaction with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-2-methylpropanoic acid: Similar structure but with the cyano group attached to the second carbon atom.
3-Cyano-3-methylbutanoic acid: Similar structure with an additional methyl group.
2-Methyl-3-oxobutanoic acid: Similar structure with a keto group instead of a cyano group.
Uniqueness
3-Cyano-2-methylpropanoic acid is unique due to the specific positioning of the cyano and methyl groups, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various chemical syntheses and research applications.
Properties
CAS No. |
39621-27-7 |
---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.1 |
Purity |
70 |
Origin of Product |
United States |
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